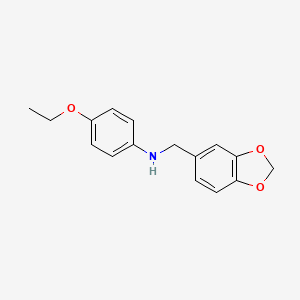
(1,3-benzodioxol-5-ylmethyl)(4-ethoxyphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)(4-ethoxyphenyl)amine, commonly known as 2C-E, is a psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 1991 by Alexander Shulgin, a renowned American medicinal chemist. The chemical structure of 2C-E is similar to other phenethylamines, such as mescaline and MDMA, which are known for their psychoactive effects. In recent years, 2C-E has gained popularity among researchers due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2C-E is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By binding to serotonin receptors, 2C-E may alter the levels of serotonin in the brain, leading to changes in mood and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E are similar to other psychedelics, such as LSD and psilocybin. It can cause alterations in perception, mood, and thought processes. Some users may experience visual and auditory hallucinations, as well as changes in time perception. Other effects may include increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
One advantage of using 2C-E in laboratory experiments is its relatively low toxicity compared to other psychedelics. It is also relatively easy to synthesize and can be obtained in pure form. However, one limitation is the lack of research on its long-term effects. More studies are needed to determine the safety and efficacy of using 2C-E in clinical settings.
将来の方向性
There are several future directions for research on 2C-E. One area of interest is its potential use in treating addiction to other substances. Studies have shown that psychedelics can help individuals overcome addiction by altering their perception of the world and themselves. Another area of interest is its potential use in treating mental health conditions, such as depression and anxiety. More research is needed to determine the safety and efficacy of using 2C-E in these settings. Additionally, researchers may investigate the mechanism of action of 2C-E and its effects on the brain.
合成法
The synthesis of 2C-E involves the condensation of 2,5-dimethoxybenzaldehyde and 4-ethoxyphenethylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to obtain 2C-E. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2C-E has been studied extensively for its potential therapeutic applications, such as treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been investigated for its role in enhancing cognitive function and creativity. In addition, 2C-E has shown promise in treating addiction to other substances, such as alcohol and nicotine.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-2-18-14-6-4-13(5-7-14)17-10-12-3-8-15-16(9-12)20-11-19-15/h3-9,17H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZIUIANASIDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)
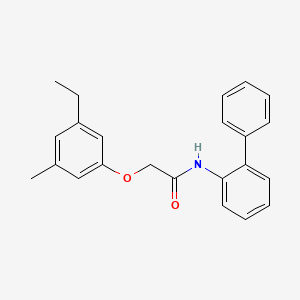
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5749281.png)
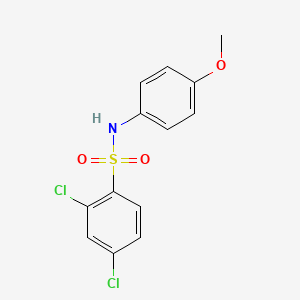
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)
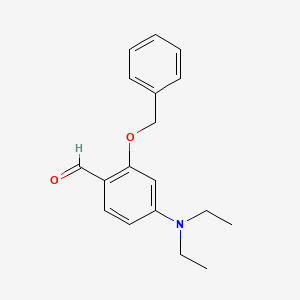
![N-[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]-N-methylacetamide](/img/structure/B5749307.png)


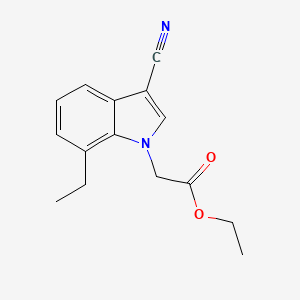
![N'-[(2-{methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5749337.png)
![N'-(4-cyanobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5749356.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5749357.png)
